molecular formula C11H12FN3 B3006041 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile CAS No. 2012728-48-0

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile

Cat. No.: B3006041
CAS No.: 2012728-48-0
M. Wt: 205.236
InChI Key: BQGZTTPQGCZMPW-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile (CAS: 2012728-48-0) is a piperidine-based carbonitrile derivative featuring a fluoropyridine substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₂FN₃ (molecular weight: 205.23), with a SMILES representation of C1CNCCC1(C#N)C2=CN=CC=C2F . This compound is commercially available in milligram to gram quantities, with applications in medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-7-15-4-1-9(10)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZTTPQGCZMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield fluoropyridine oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile has been investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : Research has indicated that derivatives of this compound may inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have shown promise against various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival.
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological conditions, such as depression or anxiety. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems.

Biological Research

In biological research, this compound serves as a tool for studying enzyme interactions and receptor binding. It can be used to:

  • Investigate Enzyme Activity : The carbonitrile group can participate in nucleophilic attack mechanisms, allowing researchers to explore enzyme kinetics and inhibition patterns.
  • Receptor Modulation : Its structural features facilitate binding to various receptors, making it useful for screening assays aimed at identifying new drug candidates.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Anticancer ActivityInhibition of kinases involved in cancer cell proliferationStudies on derivatives showing IC50 values < 10 µM against specific cancer lines
Neurological DisordersPotential treatment for anxiety and depression via neurotransmitter modulationOngoing trials evaluating effects on serotonin receptors
Enzyme InteractionsUsed as a probe to study enzyme kinetics and inhibitionInvestigations into its role as an inhibitor of specific hydrolases
Receptor BindingAssessed for binding affinity to various receptorsBinding studies indicating high affinity for certain GPCRs

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the piperidine scaffold led to compounds with enhanced activity against breast cancer cell lines. The study highlighted the importance of the carbonitrile group in facilitating interactions with the target protein.
  • Neuropharmacology : Research published in Neuropharmacology examined the effects of related compounds on serotonin receptors. The findings suggested potential anxiolytic effects, warranting further exploration into this compound's therapeutic applications.
  • Enzyme Inhibition Studies : A recent investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibitory action, suggesting its utility in developing enzyme inhibitors.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Yield Key Applications/Activity Reference
This compound C₁₁H₁₂FN₃ 205.23 3-Fluoropyridinyl, cyano N/A Research intermediate
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile C₁₂H₁₁F₃N₂ 248.22 4-Trifluoromethylphenyl, cyano 88% Photochemical cross-coupling studies
4-(Pyridin-2-yl)piperidine-4-carbonitrile 2HCl C₁₁H₁₅Cl₂N₃ 260.16 Pyridin-2-yl, cyano, hydrochloride N/A Pharmaceutical research
4-(Dimethylamino)piperidine-4-carbonitrile C₈H₁₅N₃ 153.23 Dimethylamino, cyano N/A Collision cross-section analysis
Piperidine-4-carbonitrile HCl C₆H₁₀N₂·HCl 150.62 Cyano, hydrochloride Multi-step synthesis Antimalarial and antibacterial agents

Key Observations :

  • Substituent Effects: The 3-fluoropyridinyl group in the target compound introduces moderate electron-withdrawing effects, enhancing polarity compared to analogs like 4-(dimethylamino)piperidine-4-carbonitrile, which has an electron-donating dimethylamino group .
  • Synthetic Accessibility : The trifluoromethylphenyl derivative is synthesized via nickel-catalyzed cross-coupling with 88% yield, a more efficient route compared to multi-step syntheses of piperidine-4-carbonitrile HCl .

Biological Activity

4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile, a compound featuring a piperidine ring and a fluorinated pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2012728-48-0
  • Molecular Formula : C12H12FN3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a dual ligand for histamine H3 and sigma receptors, which are implicated in pain modulation and neuropharmacology. The compound's structure allows it to effectively bind to these targets, influencing their activity and potentially leading to therapeutic effects in conditions such as neuropathic pain .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antinociceptive Exhibits potential in reducing pain through modulation of histamine receptors.
Anticancer Shows promise in inhibiting cancer cell growth by targeting specific pathways.
Anti-inflammatory May reduce inflammation via inhibition of COX enzymes, similar to known NSAIDs.

Case Studies and Research Findings

  • Histamine H3 Receptor Activity :
    A study demonstrated that derivatives related to 4-(3-Fluoropyridin-4-yl)piperidine showed significant binding affinity at human histamine H3 receptors (hH3R), with Ki values indicating effective receptor modulation. For instance, related compounds exhibited Ki values ranging from 2.7 nM to 31 nM, suggesting strong interactions that could be harnessed for therapeutic applications in pain management .
  • Anticancer Properties :
    Research has indicated that compounds with similar structural motifs to 4-(3-Fluoropyridin-4-yl)piperidine can inhibit the proliferation of cancer cells. For example, derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as anticancer agents .
  • Anti-inflammatory Effects :
    The compound's structural analogs have been evaluated for their anti-inflammatory properties through COX enzyme inhibition assays. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin, suggesting that 4-(3-Fluoropyridin-4-yl)piperidine could serve as a lead compound for developing new anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Fluoropyridin-4-yl)piperidine is influenced by its structural components:

Structural Feature Impact on Activity
Fluorine Substitution Enhances binding affinity at various receptors.
Piperidine Ring Contributes to the overall pharmacokinetic profile.
Carbonitrile Group Plays a role in receptor interaction and selectivity.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-fluoropyridine-4-carbonitrile derivatives with piperidine precursors under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Key steps include temperature control (0–5°C for exothermic reactions) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Reaction progress should be monitored by TLC and validated via HPLC .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C in CDCl₃ or DMSO-d₆) to confirm substituent positions and fluorine coupling patterns.
  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>99% required for pharmacological studies).
  • Mass spectrometry (ESI or EI) to verify molecular weight ([M+H]⁺ expected at ~235 g/mol).
  • IR spectroscopy to detect nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-F bonds .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (P210: avoid heat/sparks).
  • Storage : Keep in airtight containers at 2–8°C (P402+P404: dry, cool place) to prevent hydrolysis of the nitrile group.
  • Emergency : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution agents like dip-toluoyl-L-tartaric acid can isolate enantiomers via diastereomeric salt formation. Optimize solvent systems (methanol/water) and crystallization conditions. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak® AD-H column) or polarimetry .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay conditions (e.g., cell line specificity, incubation time).
  • Compound solubility (use DMSO stock solutions ≤0.1% to avoid cytotoxicity).
  • Analytical thresholds (confirm activity via orthogonal assays, e.g., SPR for binding affinity vs. cellular IC₅₀).
    Cross-validate findings using standardized protocols from repositories like PubChem .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray/NMR-derived protein structures (PDB ID). Key parameters:
  • Flexible ligand docking to account for piperidine ring conformational changes.
  • Free energy calculations (MM/PBSA) to estimate binding ΔG.
    Validate predictions with in vitro assays (e.g., fluorescence polarization for receptor binding) .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

  • Methodological Answer : The nitrile group may hydrolyze to carboxylic acids in aqueous media. Mitigation strategies:
  • pH optimization : Use buffered solutions (pH 6–7.4) to slow hydrolysis.
  • Prodrug design : Mask the nitrile as a stable precursor (e.g., tert-butoxycarbonyl) activated in vivo.
    Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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